molecular formula C8H5F3N2S B1509537 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol

Cat. No.: B1509537
M. Wt: 218.2 g/mol
InChI Key: OAGSGCTXMSCKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol is a useful research compound. Its molecular formula is C8H5F3N2S and its molecular weight is 218.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.2 g/mol

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)6-4-13-3-5(14)1-2-7(13)12-6/h1-4,14H

InChI Key

OAGSGCTXMSCKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1S)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (500 mg, 1.89 mmol) (for the synthesis, see WO2005111047) and sodium thiomethoxide (400 mg, 5.67 mmol) in dimethylacetamide (5 ml) was heated to 150° C. for 90 minutes under a nitrogen atmosphere. The resultant mixture was cooled down to room temperature and partitioned between ethyl acetate and an aqueous solution of ammonium chloride. The aqueous phase was extracted with more ethyl acetate and the combined organic layers were washed with water and brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a red oil (251 mg, 61% yield). MS (ES+) 219, (ES+) 217.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
61%

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